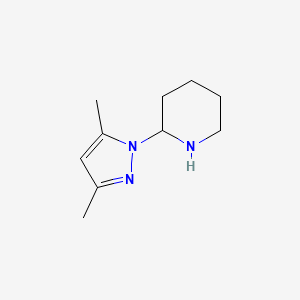

2-(3,5-Dimethyl-1H-pyrazol-1-yl)piperidine

Description

Significance of Pyrazole (B372694) and Piperidine (B6355638) Motifs in Chemical Research

The pyrazole and piperidine nuclei are independently recognized as critical pharmacophores, appearing in a multitude of biologically active compounds, from natural alkaloids to blockbuster synthetic drugs. pharmatutor.orgmdpi.com Their structural and electronic properties offer versatile platforms for designing molecules that can interact with a wide array of biological targets.

The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a staple in medicinal chemistry. mdpi.com First synthesized in 1889, its derivatives are known to exhibit a broad spectrum of biological activities. pharmatutor.org This versatility has led to the development of numerous FDA-approved drugs containing the pyrazole core, such as the anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant. The pyrazole scaffold's utility stems from its ability to act as a bioisostere for other functional groups and its capacity for substitution at multiple positions, allowing for the fine-tuning of pharmacological profiles. pharmatutor.orgnih.gov

The piperidine ring, a saturated six-membered heterocycle containing one nitrogen atom, is one of the most ubiquitous scaffolds in pharmaceuticals and natural products. mdpi.com Its conformational flexibility, basic nitrogen atom, and three-dimensional structure make it an ideal component for molecules designed to interact with enzymes and receptors. Piperidine derivatives are utilized in diverse therapeutic areas, including as anticancer, antiviral, analgesic, and antipsychotic agents. The introduction of a piperidine moiety can significantly influence a molecule's physicochemical properties, such as solubility and lipophilicity, thereby improving its pharmacokinetic profile. mdpi.com

| Heterocyclic Motif | Reported Biological Activities |

|---|---|

| Pyrazole | Anti-inflammatory, Antimicrobial, Antifungal, Anticancer, Antiviral, Analgesic, Antidepressant, Anticonvulsant. pharmatutor.orgmdpi.comnih.govresearchgate.net |

| Piperidine | Anticancer, Antiviral, Antimalarial, Analgesic, Anti-inflammatory, Antipsychotic, Anticholinergic. mdpi.com |

Overview of Hybrid Heterocyclic Systems Incorporating Pyrazole and Piperidine

The strategy of molecular hybridization, which involves covalently linking two or more distinct pharmacophoric units, has emerged as a powerful approach in drug design. The goal is to create a single hybrid molecule that may exhibit enhanced affinity, improved selectivity, or a novel mechanism of action compared to its individual components. mdpi.com The combination of pyrazole and piperidine rings into a single scaffold is a prime example of this strategy, aiming to leverage the favorable biological and physicochemical properties of both motifs.

Research into pyrazole-piperidine hybrids has yielded compounds with significant therapeutic potential across various disease areas. These systems are often designed where the piperidine ring serves as a linker or a key interaction domain, while the pyrazole moiety provides a core structure for interaction with specific biological targets. For instance, studies have explored pyrazole-piperidine derivatives as potent inhibitors for targets like p21-activated kinase 4 (PAK4), which is implicated in cancer cell proliferation and migration. semanticscholar.org In other research, the piperidine ring acts as a central scaffold connecting a pyrazole sulfonyl group to another aromatic system in the development of N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors for treating inflammatory conditions. nih.govacs.org

| Hybrid Compound Class | Therapeutic Target/Application | Structural Role of Motifs |

|---|---|---|

| 2-(Piperidin-1-yl)-N-(pyrazol-3-yl) quinazolines | PAK4 Inhibitors (Anticancer) | Pyrazole acts as a key pharmacophore; Piperidine serves as a linker to the quinazoline (B50416) core. semanticscholar.org |

| Pyrazole Azabicyclo[3.2.1]octane Sulfonamides | NAAA Inhibitors (Anti-inflammatory) | Pyrazole provides the primary binding motif; the piperidine-like azabicyclooctane connects to a pyrazine (B50134) moiety. nih.govacs.org |

| 1,5-Diaryl pyrazoles with piperidine moiety | Antimicrobial Agents | The core diaryl pyrazole structure provides the antimicrobial effect, enhanced by the presence of a piperidine group. pharmatutor.org |

Historical Context of the 2-(3,5-Dimethyl-1H-pyrazol-1-yl)piperidine Structure in Academic Inquiry

While a definitive timeline for the first synthesis of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)piperidine is not prominently documented in seminal literature, its structural conception can be understood within the broader historical development of synthetic organic chemistry. The creation of a bond between a pyrazole nitrogen and a carbon atom of a piperidine ring falls under the category of N-arylation or N-heteroarylation reactions.

Historically, the formation of such C-N bonds was often achieved through classical methods like the Ullmann condensation, which typically required harsh reaction conditions, including high temperatures and the use of copper catalysts. mdpi.com The latter half of the 20th century and the early 21st century saw significant advancements in catalysis, leading to milder and more efficient methods for N-arylation. The development of copper- and palladium-catalyzed cross-coupling reactions, using various ligands and bases, has made the synthesis of N-aryl and N-heteroaryl amines, including the linkage of pyrazoles to saturated heterocycles like piperidine, more accessible and versatile. acs.org

The specific academic interest in structures like 2-(3,5-Dimethyl-1H-pyrazol-1-yl)piperidine arises from the logical progression of medicinal chemistry research. Following the established importance of both pyrazole and piperidine scaffolds, researchers began to explore their combination systematically. The synthesis of regioisomeric pyrazoles from β-enamino diketones and substituted hydrazines became a common strategy to build the pyrazole core, which could then be coupled with a piperidine fragment. mdpi.comnih.gov The directed functionalization of C-H bonds in N-aryl pyrazoles also represents a modern approach that could be applied to synthesize complex derivatives. nih.gov Therefore, the academic inquiry into this specific structure is a product of the evolution of synthetic methods and the enduring interest in creating novel molecular hybrids for biological screening.

Structure

3D Structure

Properties

Molecular Formula |

C10H17N3 |

|---|---|

Molecular Weight |

179.26 g/mol |

IUPAC Name |

2-(3,5-dimethylpyrazol-1-yl)piperidine |

InChI |

InChI=1S/C10H17N3/c1-8-7-9(2)13(12-8)10-5-3-4-6-11-10/h7,10-11H,3-6H2,1-2H3 |

InChI Key |

LVLUSMFWUPAERI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NN1C2CCCCN2)C |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 2 3,5 Dimethyl 1h Pyrazol 1 Yl Piperidine and Its Analogues

Direct Synthesis Approaches to 2-(3,5-Dimethyl-1H-pyrazol-1-yl)piperidine

Direct synthesis of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)piperidine involves the formation of the N-C bond between the pyrazole (B372694) nitrogen and the C-2 position of the piperidine (B6355638) ring. While specific literature for this exact molecule is sparse, established methods for N-alkylation of pyrazoles can be applied. A primary route would involve the nucleophilic substitution reaction between 3,5-dimethylpyrazole (B48361) and a piperidine derivative with a suitable leaving group at the C-2 position, such as 2-halopiperidine or 2-tosyloxypiperidine.

The pyrazole anion, generated by a base, would act as the nucleophile. The regioselectivity of this alkylation is a key consideration, as pyrazole has two reactive nitrogen atoms. However, for a symmetrical pyrazole like 3,5-dimethylpyrazole, alkylation at either nitrogen leads to the same product. The reaction conditions, including the choice of base, solvent, and temperature, would need to be optimized to achieve good yields and minimize side reactions.

Synthesis of Pyrazole-Piperidine Hybrid Derivatives

The construction of more complex pyrazole-piperidine hybrids often employs multi-step sequences or sophisticated one-pot reactions, allowing for greater structural diversity.

Multi-component reactions (MCRs) are highly efficient for building molecular complexity in a single step and are a cornerstone of modern synthetic chemistry. mdpi.com In the context of pyrazole synthesis, MCRs typically involve the condensation of a hydrazine (B178648), a 1,3-dicarbonyl compound, and other reactants. researchgate.netbeilstein-journals.org For instance, a four-component reaction of an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate (B1144303) is a common route to pyranopyrazoles. mdpi.comresearchgate.net

While piperidine is frequently used as a basic catalyst in these MCRs to facilitate steps like Knoevenagel condensation, its incorporation as a reactant to form a pyrazole-piperidine hybrid is a more advanced strategy. beilstein-journals.orgirdindia.in A potential MCR approach could involve using a piperidine-containing starting material, such as a piperidine-substituted aldehyde or β-ketoester, which would be integrated into the final pyrazole structure. This strategy allows for the rapid assembly of complex hybrid molecules from simple precursors. mdpi.com

Table 1: Examples of Multi-component Reactions in Pyrazole Synthesis

| Components | Catalyst/Conditions | Product Type | Reference |

| Aldehyde, Malononitrile, Hydrazine Hydrate, β-Ketoester | Piperidine, Aqueous Medium, RT | Pyrano[2,3-c]pyrazoles | researchgate.net, mdpi.com |

| 1,3-Diketone, Hydrazine, Aldehyde | Heterogeneous Nickel Catalyst, RT | 1,3,5-Trisubstituted Pyrazoles | mdpi.com |

| Aldehyde, Malononitrile, Ethyl Acetoacetate, Hydrazine Hydrate | Montmorillonite K10, Solvent-free | Substituted Pyrano[2,3-c]pyrazoles | mdpi.com |

| Phenylhydrazine, Ethyl Acetoacetate | Nano-ZnO, Green Protocol | 1,3,5-Substituted Pyrazoles | nih.gov |

An alternative to building both rings simultaneously is the functionalization of a pre-existing piperidine or pyrazole scaffold. This approach offers a modular and often more controlled route to the desired hybrid molecules.

One powerful strategy begins with a functionalized piperidine precursor. For example, a series of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates were synthesized starting from N-Boc-piperidine carboxylic acids. mdpi.com The piperidine acids were first converted to the corresponding β-keto esters. These intermediates were then reacted with N,N-dimethylformamide dimethyl acetal (B89532) to form β-enamino diketones. Subsequent cyclization with various hydrazines afforded the target pyrazole-piperidine hybrids, with the piperidine ring attached at the C-5 position of the pyrazole. mdpi.com

Conversely, one can start with a pyrazole ring and introduce the piperidine moiety. The direct N-alkylation or N-arylation of pyrazoles is a well-established method. nih.gov This typically involves reacting the pyrazole with an appropriate electrophile. For the synthesis of N-arylpyrazoles, classic methods like the Buchwald–Hartwig or Ullmann couplings are employed, often requiring transition-metal catalysts. nih.gov These methods could be adapted to couple a suitably functionalized piperidine ring to the pyrazole nitrogen.

Controlling regioselectivity is a critical challenge in pyrazole synthesis, particularly when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines, which can lead to the formation of isomeric products. nih.govnih.gov The synthesis of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)piperidine requires the piperidine moiety to be attached specifically to the N-1 position of the pyrazole ring.

Several strategies have been developed to achieve high regioselectivity. The choice of solvent and reaction conditions can significantly influence the outcome. For instance, cyclocondensation of aryl hydrazine hydrochlorides with 1,3-diketones in aprotic dipolar solvents has been shown to yield better regioselectivity than reactions in traditional protic solvents like ethanol. nih.gov Temperature can also be a controlling factor, enabling the divergent synthesis of different isomers from the same starting materials. nih.gov Furthermore, certain catalytic systems, such as copper-catalyzed three-component processes, can provide excellent regioselectivity in the synthesis of N-substituted pyrazoles. nih.gov For symmetrical precursors like 3,5-dimethylpyrazole, this issue is circumvented, but for analogues with unsymmetrical pyrazole cores, these regioselective methods are indispensable.

Modern Catalytic Methods in Pyrazole-Piperidine Conjugation

Modern catalysis has revolutionized the synthesis of heterocyclic compounds, offering milder reaction conditions, higher efficiency, and better selectivity. Both transition-metal catalysis and organocatalysis are pivotal in the synthesis of pyrazoles and their derivatives.

Transition-metal catalysts, particularly those based on palladium, copper, and nickel, are widely used. Copper-catalyzed Ullmann-type coupling reactions are effective for the synthesis of N-arylpyrazoles. beilstein-journals.orgnih.gov Palladium-catalyzed reactions, such as the coupling of aryl halides or triflates with pyrazoles, also provide a robust route to N-aryl derivatives. organic-chemistry.org Recently, heterogeneous nickel-based catalysts have been developed for the one-pot, three-component synthesis of pyrazoles at room temperature, offering the advantage of easy catalyst recovery and reuse. mdpi.com

Organocatalysis also plays a significant role. Piperidine itself is often used as a basic catalyst in MCRs for pyrazole synthesis. mdpi.comirdindia.in The development of more complex organocatalysts continues to provide new avenues for efficient and selective synthesis.

Table 2: Catalytic Methods in Pyrazole Synthesis

| Catalyst System | Reaction Type | Key Advantages | Reference |

| Heterogeneous Nickel-based catalyst | One-pot, three-component synthesis | Reusable catalyst, mild room temperature conditions | mdpi.com |

| Copper salts (e.g., CuI, Copper triflate) | Ullmann-type coupling, Cyclization | Good for N-arylation, high regioselectivity | nih.gov, nih.gov |

| Palladium complexes | Buchwald-Hartwig/Ullmann coupling | High yields for N-arylpyrazoles | nih.gov, organic-chemistry.org |

| Piperidine | Knoevenagel condensation in MCRs | Simple, effective organocatalyst for C-C bond formation | mdpi.com, irdindia.in |

| Nano-ZnO | Condensation of hydrazine and β-ketoester | Green catalyst, excellent yields, short reaction time | nih.gov |

Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pyrazole derivatives to minimize environmental impact. nih.govresearchgate.netjetir.org These approaches focus on using benign solvents, reducing waste, employing renewable resources, and designing energy-efficient processes. jetir.org

A key strategy is the replacement of volatile organic solvents with greener alternatives. Water is an excellent medium for many pyrazole syntheses, including MCRs catalyzed by piperidine. mdpi.comresearchgate.net Polyethylene glycol (PEG-600) has also been used as a recyclable and eco-friendly solvent for the synthesis of pyrazole precursors like chalcones. irdindia.in

Solvent-free reaction conditions represent another important green methodology. researchgate.net Techniques such as microwave irradiation and grinding can significantly reduce reaction times and eliminate the need for solvents. researchgate.netnih.gov Microwave-assisted synthesis, in particular, has been shown to produce pyrazole derivatives in high yields with short reaction times. nih.gov

Computational Chemistry and Molecular Modeling in the Study of 2 3,5 Dimethyl 1h Pyrazol 1 Yl Piperidine Scaffolds

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied to determine the optimized geometry and electronic properties of pyrazole (B372694) and piperidine (B6355638) derivatives. asianpubs.orgresearchgate.net For the 2-(3,5-Dimethyl-1H-pyrazol-1-yl)piperidine scaffold, DFT calculations, typically using functionals like B3LYP with basis sets such as 6-31G* or 6-311G(d,p), are instrumental in predicting its three-dimensional structure. jcsp.org.pknih.gov

Table 1: Representative Geometric Parameters for a Pyrazolylpiperidine Scaffold Calculated by DFT

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Lengths (Å) | ||

| N(pyrazolyl)-N(pyrazolyl) | ~ 1.35 Å | |

| N(pyrazolyl)-C(piperidyl) | ~ 1.45 Å | |

| C-C (piperidyl) | ~ 1.53 Å | |

| C-N (piperidyl) | ~ 1.47 Å | |

| **Bond Angles (°) ** | ||

| C-N-C (piperidyl) | ~ 112° | |

| N-N-C (pyrazolyl) | ~ 108° | |

| Dihedral Angles (°) | ||

| C-N(piperidyl)-N(pyrazolyl)-C | Defines the relative twist between the two rings |

Note: These are typical values for related structures and may vary for the specific compound.

Molecular Dynamics (MD) and Monte Carlo (MC) Simulations for Conformational Space Exploration

While DFT provides a static, optimized structure, the 2-(3,5-Dimethyl-1H-pyrazol-1-yl)piperidine scaffold is a flexible molecule with multiple possible conformations, particularly due to the piperidine ring. Molecular Dynamics (MD) and Monte Carlo (MC) simulations are computational techniques used to explore this conformational space by simulating the movement of atoms over time. nih.govmdpi.com

MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule's conformation changes over time. mdpi.com This is particularly useful for studying the flexibility of the piperidine ring, which can exist in various chair, boat, and twist-boat conformations. nih.gov MC simulations, on the other hand, generate configurations by making random changes to the positions of atoms and accepting or rejecting these changes based on their energy, allowing for an efficient sampling of the conformational landscape. mdpi.com Both methods are crucial for identifying the most stable and low-energy conformations of the scaffold, which are likely to be the most populated and biologically relevant forms. researchgate.net

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Electronic Properties

The electronic properties of a molecule are key to understanding its reactivity and spectroscopic behavior. DFT is also used to calculate the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). jcsp.org.pkmdpi.com The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as a nucleophile. The LUMO is the orbital to which an electron is most likely to be accepted, indicating its electrophilic character. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A large gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.netresearchgate.net Conversely, a small gap indicates that the molecule is more reactive. mdpi.com For pyrazole derivatives, the HOMO is often localized on the pyrazole ring, while the LUMO distribution can vary depending on the substituents. This analysis helps in predicting the sites of electrophilic and nucleophilic attack. researchgate.netmdpi.com

Table 2: Calculated Frontier Orbital Energies and Related Properties for a Hypothetical Pyrazole Derivative

| Property | Calculated Value (eV) | Implication |

| EHOMO | -6.5 | Electron-donating ability |

| ELUMO | -1.5 | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 5.0 | High kinetic stability |

| Ionization Potential | 6.5 | Energy to remove an electron |

| Electron Affinity | 1.5 | Energy released when gaining an electron |

Note: These values are representative and used for illustrative purposes.

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)

The way molecules pack in a crystal and interact with each other is governed by intermolecular forces. Hirshfeld surface analysis is a modern computational tool used to visualize and quantify these interactions in a crystal lattice. nih.govmdpi.com This method maps the electron distribution of a molecule in a crystal to a 3D surface, color-coding it to show different types of intermolecular contacts and their relative strengths. nih.gov

In Silico Prediction of Molecular Interactions and Target Binding

One of the most significant applications of computational chemistry in studying scaffolds like 2-(3,5-Dimethyl-1H-pyrazol-1-yl)piperidine is in the prediction of their interactions with biological macromolecules, a cornerstone of drug discovery. nih.govresearchgate.net In silico techniques such as molecular docking are used to predict the preferred binding mode and affinity of a ligand to a protein target. nih.govresearchgate.netnih.govrsc.org

Molecular docking algorithms place the ligand into the binding site of a receptor and score the different poses based on factors like shape complementarity and intermolecular interactions (hydrogen bonds, hydrophobic interactions, etc.). rdd.edu.iqmdpi.comijpbs.com This allows researchers to identify potential biological targets for the scaffold and to understand the key structural features responsible for binding. For instance, pyrazole and piperidine derivatives have been docked into the active sites of various enzymes, such as kinases and cyclooxygenases, to explore their potential as inhibitors. nih.govnih.govmdpi.com These computational predictions can then be used to prioritize compounds for synthesis and experimental testing, significantly accelerating the drug development process. nih.govresearchgate.net

Investigation of Biological Activity Classes and Underlying Molecular Mechanisms for 2 3,5 Dimethyl 1h Pyrazol 1 Yl Piperidine Analogues

Enzyme Modulation and Inhibition Mechanisms

Analogues of 2-(3,5-dimethyl-1H-pyrazol-1-yl)piperidine have been identified as potent modulators of various enzyme systems, a characteristic largely attributed to the versatile pyrazole (B372694) core. The pyrazole scaffold is a key component in several clinically approved drugs that function as enzyme inhibitors. nih.gov For instance, the pyrazole ring is central to the action of Celecoxib, a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme. nih.govrjpbr.com This inhibitory action is a cornerstone of its anti-inflammatory effect.

Research into pyrazole derivatives has revealed a broad spectrum of enzyme-inhibiting capabilities. Various analogues have demonstrated inhibitory activity against a range of cancer-related enzymes, including:

Topoisomerase II nih.gov

Epidermal Growth Factor Receptor (EGFR) nih.gov

Mitogen-activated protein kinase kinase (MEK) nih.gov

Vascular Endothelial Growth Factor Receptor (VEGFR) nih.gov

Gamma-glutamyltransferase 1 (GGT1) nih.gov

Histone deacetylases (HDACs) nih.gov

Pim 1–3 kinases nih.gov

Carbonic anhydrase IX and XII nih.gov

RAF kinase researchgate.net

Furthermore, the synthesis of chiral piperidines, a key component of the title compound, can be achieved through chemo-enzymatic methods. These processes utilize enzymes such as amine oxidases and ene imine reductases, highlighting the interaction of these heterocyclic structures with enzymatic systems. nih.gov

Receptor Ligand Interactions and Modulation Pathways

The piperidine (B6355638) moiety, often in conjunction with a pyrazole core, plays a critical role in the interaction of these analogues with various receptors. This interaction is fundamental to their pharmacological activity, particularly in the central nervous system.

A notable example is N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716), a compound featuring both pyrazole and piperidine rings, which acts as a potent and selective antagonist for the CB1 cannabinoid receptor. nih.gov The piperidine ring is also a key structural element for dual affinity at the histamine (B1213489) H3 (H3R) and sigma-1 (σ1R) receptors. acs.orgnih.gov Derivatives containing a piperidine moiety have shown high affinity as antagonists for both these receptors, which are implicated in pain pathways. acs.orgacs.org The protonated form of the piperidine derivative is crucial for the salt bridge interaction within the σ1R binding pocket, which is responsible for its high activity. acs.org

The sigma-1 receptor, identified as a chaperone protein, can interact with various other receptors and channels, thereby regulating several neurotransmitter systems, including the glutamatergic, dopaminergic, and serotonergic systems. nih.gov Ligands targeting σ1R are considered potential therapeutic agents for neuropsychiatric and neurodegenerative disorders. nih.gov

| Compound Class | Target Receptor(s) | Mode of Action | Potential Therapeutic Application |

| Pyrazole-Piperidine Analogues | CB1 Cannabinoid Receptor | Antagonist | Neurological Disorders |

| Piperidine Derivatives | Histamine H3 Receptor (H3R) | Antagonist | Pain, Neurological Disorders acs.orgacs.org |

| Piperidine Derivatives | Sigma-1 Receptor (σ1R) | Antagonist | Pain, Neuropsychiatric Disorders acs.orgnih.govacs.org |

| Piperazine (B1678402)/Piperidine Analogues | Sigma-2 Receptor (σ2R) | Ligand | Neurological Disorders unict.it |

Antimicrobial Activity and Proposed Mechanisms

Analogues containing the pyrazole and piperidine scaffolds have demonstrated significant antimicrobial properties, including both antibacterial and antifungal activities. mdpi.com

Antibacterial Activity: Pyrazole derivatives have shown activity against both Gram-positive and Gram-negative bacteria. nih.gov For instance, one study found a pyrazole analogue (Compound 3) to be exceedingly active against Escherichia coli (a Gram-negative bacterium) with a Minimum Inhibitory Concentration (MIC) of 0.25 μg/mL, which was more potent than the standard drug Ciprofloxacin (MIC: 0.5 μg/mL). nih.gov Another analogue (Compound 4) was highly active against the Gram-positive bacterium Streptococcus epidermidis with an MIC of 0.25 μg/mL. nih.gov Similarly, various piperidine derivatives have shown efficacy against pathogens like Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). biointerfaceresearch.comacademicjournals.org Certain halogenated piperidine derivatives have been shown to inhibit the growth of a range of bacteria, including Bacillus subtilis, Yersinia enterocolitica, and Klebsiella pneumoniae, with MIC values ranging from 32 to 512 μg/mL. nih.gov

Antifungal Activity: The antifungal potential of these compounds has also been investigated. A pyrazole derivative (Compound 2) was found to be highly active against Aspergillus niger with an MIC of 1 μg/mL, comparable to the standard antifungal Clotrimazole. nih.gov Piperidine derivatives have also shown varying degrees of inhibition against fungal species such as Aspergillus niger, Aspergillus flavus, Saccharomyces cerevisiae, and Candida albicans. academicjournals.orgresearchgate.net

The proposed mechanism for the antimicrobial action of these heterocyclic compounds often involves the disruption of microbial cell membranes or the inhibition of essential enzymes necessary for the pathogen's survival.

| Compound Analogue | Microorganism | Activity (MIC) | Reference Drug |

| Pyrazole Analogue (3) | Escherichia coli | 0.25 µg/mL | Ciprofloxacin (0.5 µg/mL) nih.gov |

| Pyrazole Analogue (4) | Streptococcus epidermidis | 0.25 µg/mL | Ciprofloxacin (4 µg/mL) nih.gov |

| Pyrazole Analogue (2) | Aspergillus niger | 1 µg/mL | Clotrimazole nih.gov |

| Halogenated Piperidines | Various Bacteria & Candida albicans | 32-512 µg/mL | N/A nih.gov |

Antitumor/Antiproliferative Activity and Cellular Targets

The pyrazole nucleus is a well-established scaffold in the design of anticancer agents. mdpi.com Analogues of 2-(3,5-dimethyl-1H-pyrazol-1-yl)piperidine have been explored for their potential to inhibit cancer cell proliferation through various cellular mechanisms.

Studies have shown that pyrazole-fused curcumin (B1669340) analogues exhibit potent cytotoxic activity against human cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. nih.govacs.org For some of these compounds, the half-maximal inhibitory concentration (IC50) values were in the low micromolar range, indicating significant potency. acs.org Similarly, novel pyrazole-1-carbothiohydrazide derivatives have demonstrated notable cytotoxic activity against liver and lung carcinoma cell lines, with one derivative showing IC50 values of 5.35 μM and 8.74 μM, respectively. chemrxiv.org

The cellular targets and mechanisms underlying the antitumor activity of these compounds are diverse. One key mechanism is the inhibition of microtubule assembly. Certain pyrazole-fused analogues have been shown to be effective microtubule-destabilizing agents, leading to cell cycle arrest and apoptosis. nih.govacs.org The induction of apoptosis is a crucial component of their anticancer effect, confirmed by morphological changes in cancer cells and the enhancement of caspase-3 activity. nih.govacs.org The pyrazole scaffold is also found in several commercially available cancer drugs like Pazopanib, Ruxolitinib, and Crizotinib, which target various protein kinases involved in tumor growth and progression. nih.gov

| Compound Analogue | Cancer Cell Line | Activity (IC50) | Cellular Target/Mechanism |

| Pyrazole-fused Curcumin Analogue (7d) | MDA-MB-231 (Breast) | 2.43 µM | Microtubule Destabilization, Apoptosis nih.govacs.org |

| Pyrazole-fused Curcumin Analogue (7h) | MDA-MB-231 (Breast) | 3.56 µM | Microtubule Destabilization, Apoptosis nih.govacs.org |

| Pyrazole-1-carbothiohydrazide Analogue (17) | Liver Carcinoma | 5.35 µM | Cytotoxicity chemrxiv.org |

| Pyrazole-1-carbothiohydrazide Analogue (17) | Lung Carcinoma | 8.74 µM | Cytotoxicity chemrxiv.org |

Antioxidant Properties and Radical Scavenging Mechanisms

Derivatives containing pyrazole and piperidine rings have been evaluated for their antioxidant properties, primarily through their ability to scavenge free radicals. academicjournals.orgresearchgate.net The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method used to assess this activity. mdpi.com

A series of N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives, which are structurally related to the title compound, were investigated for their antioxidant potential. researchgate.netresearchgate.net The results indicated significant radical scavenging activity, with some compounds showing over 96% scavenging at a concentration of 80 mg/mL. researchgate.netresearchgate.net The antioxidant capacity of these compounds is influenced by the nature and position of substituents on the aromatic rings. For example, the presence of electron-donating groups like hydroxyl (-OH) and methyl (-CH3) tends to enhance the radical scavenging activity. researchgate.net

Piperidine derivatives have also demonstrated notable antioxidant potential. In one study, various piperidine compounds showed scavenging capacities greater than 49% at a concentration of 1 mg/mL. academicjournals.orgresearchgate.net The mechanism of action is believed to involve the donation of a hydrogen atom from the antioxidant molecule to the free radical, thereby neutralizing it and terminating the radical chain reaction. researchgate.netresearchgate.net

| Compound Analogue | Concentration | DPPH Scavenging Activity (%) |

| N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl) derivative (8) | 80 mg/mL | 96.64% researchgate.netresearchgate.net |

| N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl) derivative (1) | 80 mg/mL | 77.31% researchgate.netresearchgate.net |

| N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl) derivative (10) | 80 mg/mL | 71.71% researchgate.netresearchgate.net |

| Piperidine Derivative (8) | 1000 µg/mL | 78% academicjournals.orgresearchgate.net |

| Piperidine Derivative (6) | 1000 µg/mL | 49% academicjournals.orgresearchgate.net |

Other Investigated Biological Activity Classes (e.g., Antiviral, Anti-inflammatory)

Beyond the activities already detailed, analogues of 2-(3,5-dimethyl-1H-pyrazol-1-yl)piperidine have been explored for other pharmacological effects, with anti-inflammatory activity being particularly prominent. mdpi.comglobalresearchonline.net

The pyrazole moiety is a well-known pharmacophore for anti-inflammatory agents. nih.gov As mentioned previously, Celecoxib, a selective COX-2 inhibitor, is a pyrazole-containing drug widely used to treat inflammation and pain. nih.gov Numerous other pyrazole derivatives have been synthesized and tested for their anti-inflammatory properties. For example, certain novel pyrazole analogues have demonstrated superior anti-inflammatory activity in vitro compared to the standard drug Diclofenac sodium. nih.gov The mechanism for this activity is often linked to the inhibition of prostaglandin synthesis via the COX pathway. rjpbr.com Pyrazoline derivatives, which are structurally related to pyrazoles, also possess significant analgesic and anti-inflammatory activities. nih.gov

While antiviral activity is often cited as a general property of the broader class of pyrazole derivatives, specific studies on analogues of 2-(3,5-dimethyl-1H-pyrazol-1-yl)piperidine in this area are less detailed in the provided context. nih.govmdpi.comglobalresearchonline.net

Theoretical Frameworks for Mechanism of Action Elucidation

Computational and theoretical methods play a crucial role in understanding the mechanisms of action for these complex molecules. Techniques such as molecular docking and quantitative structure-activity relationship (QSAR) studies provide insights into how these compounds interact with their biological targets at a molecular level.

For instance, molecular modeling has been used to investigate the binding interactions of piperidine and piperazine derivatives with the histamine H3 and sigma-1 receptors. acs.org These studies help to identify key structural features responsible for high-affinity binding.

In the study of the CB1 cannabinoid receptor antagonist SR141716, a pyrazole-piperidine derivative, Comparative Molecular Field Analysis (CoMFA) was employed. nih.gov This 3D-QSAR technique was used to build models that correlate the 3D structural properties of a series of analogues with their binding affinities. Such models are valuable for predicting the activity of new compounds and for understanding the specific steric and electrostatic interactions that govern receptor binding. nih.gov These theoretical frameworks are essential for the rational design of new, more potent, and selective analogues. nih.gov

Structure Activity Relationship Sar and Rational Design Principles for 2 3,5 Dimethyl 1h Pyrazol 1 Yl Piperidine Based Compounds

Impact of Substituent Modifications on Biological Interactions

The biological activity of compounds derived from the 2-(3,5-Dimethyl-1H-pyrazol-1-yl)piperidine core is highly sensitive to modifications of its constituent rings. Structure-activity relationship (SAR) studies have systematically explored substitutions on both the pyrazole (B372694) and piperidine (B6355638) moieties to optimize interactions with biological targets.

A critical finding is the importance of the dialkyl substitution on the pyrazole ring. For instance, in the context of N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors, the 3,5-dimethyl-pyrazole derivative was found to be active, whereas analogues with a single methyl group (mono-substituted) or no substitution on the pyrazole ring were devoid of activity. nih.gov This suggests that the methyl groups at the 3 and 5 positions are crucial for effective binding, possibly by occupying specific hydrophobic pockets within the target's active site. nih.gov Furthermore, replacing the pyrazole's hydrogen bond donor feature, as seen in a 1,3,5-trimethyl analogue, led to a complete loss of inhibitory effect, highlighting the necessity of this feature for biological interaction. nih.gov

Systematic exploration of the pyrazole substituents has shown that while a 3,5-diphenylpyrazole (B73989) compound exhibited high potency against the metalloprotease meprin α, the introduction of smaller residues like methyl or larger ones like benzyl (B1604629) groups at one of the phenyl positions resulted in decreased inhibitory activity. nih.gov Interestingly, a cyclopentyl moiety at the same position maintained a similar level of activity to the diphenyl parent compound. nih.gov

Modifications to other parts of the scaffold, such as the piperidine ring, also significantly influence activity. For example, in a series of proteasome inhibitors, replacing a morpholine (B109124) group with a piperidine maintained good potency, although it resulted in poor solubility. dundee.ac.uk This highlights the delicate balance between potency and physicochemical properties that must be managed during lead optimization.

The following table summarizes the impact of various substitutions on the pyrazole ring based on findings from a study on NAAA inhibitors. nih.gov

| Compound/Modification | Substitution Pattern | Biological Activity (NAAA Inhibition) |

| 1 | 3,5-dimethyl-pyrazole | Active |

| 2 | Mono-methyl-pyrazole | Inactive |

| 3 | Unsubstituted pyrazole | Inactive |

| 4 | 1,3,5-trimethyl-pyrazole | Inactive |

Stereochemical Influence on Activity Profiles

The three-dimensional arrangement of atoms, or stereochemistry, within the 2-(3,5-dimethyl-1H-pyrazol-1-yl)piperidine scaffold and its derivatives plays a pivotal role in determining their biological activity. The specific orientation of substituents can significantly affect how a molecule fits into a binding site, influencing both its potency and selectivity.

For related aza-bridged bicyclic structures, which constrain the piperidine ring, the stereochemistry of substituents was found to be a key determinant of activity. nih.gov In one study, the evaluation of stereochemistry at a pseudoasymmetric carbon on an azabicyclo[3.2.1]octane core revealed significant differences in inhibitory potency against human NAAA (h-NAAA). nih.gov For example, after identifying a potent para-methyl-substituted phenoxy sulfonamide, researchers confirmed that the stereochemistry at position 3 on the azabicyclic system was crucial for h-NAAA inhibition. nih.gov This underscores that even subtle changes in the spatial arrangement of a substituent can lead to substantial drops in activity, likely due to suboptimal interactions or steric clashes with the target protein.

In a different class of molecules, the isoform-specific inhibitor of nucleoside transporter ENT1, Rapadocin, the stereochemistry of a phenylglycine residue was found to play a more dominant role in its activity than the geometric configuration of an olefin within the structure. researchgate.net This principle, where the stereochemistry of a specific component can be the primary driver of activity, is broadly applicable in medicinal chemistry. Such findings guide the synthetic focus towards specific stereoisomers to maximize therapeutic potential. researchgate.net The piperidine ring itself contains a stereocenter at the C2 position where the pyrazole ring is attached, and the relative orientation of this substituent is expected to be a critical factor for activity in any series based on this scaffold.

Scaffold Hopping and Ring Morphing Strategies

Scaffold hopping is a widely used strategy in medicinal chemistry to identify novel chemical series with improved properties while retaining the key biological activity of an initial lead compound. nih.gov This involves replacing the central core of a molecule—in this case, the pyrazolyl-piperidine framework—with a different, often isosteric, ring system. niper.gov.in The goal is to discover new chemotypes that may offer advantages in terms of potency, selectivity, pharmacokinetics, or intellectual property. nih.govniper.gov.in

For pyrazole-containing compounds, scaffold hopping has been successfully applied. For instance, researchers at AstraZeneca sought to discover novel CB1 antagonists with better physicochemical properties than the pyrazole-based drug Rimonabant. nih.gov They explored replacing the methylpyrazole core with various five- and six-membered rings, including thiazoles, pyrroles, and pyrazines. nih.gov A similar approach could be applied to the 2-(3,5-dimethyl-1H-pyrazol-1-yl)piperidine scaffold to address potential liabilities.

Ring morphing strategies, a subset of scaffold hopping, involve more subtle changes to the core, such as ring expansion, contraction, or atom transmutation (e.g., converting a pyrazole to a pyrimidine). chimia.ch Recent advances have provided methods for such skeletal editing. For example, a reaction has been developed to convert pyrazoles into pyrimidines by inserting a carbon atom bearing an aromatic group into the N-N bond. chimia.ch Conversely, a method for the ring contraction of a pyrimidine (B1678525) into a pyrazole has also been published. chimia.ch

Another strategy involves constraining the flexibility of the piperidine ring. This was demonstrated in the development of NAAA inhibitors, where constraining the piperidine ring into a more rigid azabicyclo[3.2.1]octane scaffold was found to be beneficial, boosting potency approximately five-fold compared to the parent piperidine-containing hit. nih.gov Such a strategy can lock the molecule into a more bioactive conformation, improving binding affinity. nih.gov

These strategies represent powerful tools for evolving the 2-(3,5-dimethyl-1H-pyrazol-1-yl)piperidine scaffold to generate new lead compounds with superior drug-like properties. nih.govniper.gov.in

Computational Approaches to SAR Elucidation

Computational chemistry provides powerful tools to understand and predict the structure-activity relationships of 2-(3,5-dimethyl-1H-pyrazol-1-yl)piperidine-based compounds, guiding rational drug design and minimizing the need for extensive empirical synthesis. mdpi.com Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics (MD) simulations are integral to modern drug discovery. mdpi.comnih.gov

3D-QSAR: This method establishes a correlation between the biological activity of a series of compounds and their 3D structural properties, such as steric and electrostatic fields. nih.gov For a series of furan-pyrazole piperidine derivatives with anticancer activity, 3D-QSAR models were successfully developed to predict their inhibitory concentration (IC50) against specific cancer cell lines. researchgate.netnih.gov These models help identify the key structural features that positively or negatively influence activity, providing a roadmap for designing more potent analogues. researchgate.net

Molecular Docking: Docking simulations predict the preferred orientation of a ligand when bound to a target protein. This allows for the visualization of key interactions, such as hydrogen bonds and hydrophobic contacts. For a set of 3,5-diaryl-1H-pyrazole derivatives designed as acetylcholinesterase inhibitors, docking studies identified crucial hydrogen bonding interactions with specific amino acid residues (TYR:124, TYR:72, and SER:293) that were critical for biological activity. nih.gov Such insights are invaluable for understanding the binding mode of 2-(3,5-dimethyl-1H-pyrazol-1-yl)piperidine derivatives and for designing modifications that enhance these interactions.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time, assessing the stability of the predicted binding pose from docking. nih.gov For newly designed HDM2 inhibitors based on a piperidine scaffold, MD simulations were used to analyze the stability of the top-scoring compounds in the protein's binding pocket. researchgate.net Similarly, MD simulations confirmed the stability of pyrazole derivatives in the active site of the acetylcholinesterase receptor, validating the docking results. nih.gov

By integrating these computational approaches, researchers can build robust predictive models, prioritize compounds for synthesis, and generate novel, highly potent candidates based on the 2-(3,5-dimethyl-1H-pyrazol-1-yl)piperidine scaffold. nih.govresearchgate.net

Design Principles for Enhanced Target Selectivity

Achieving target selectivity—the ability of a drug to interact with its intended target while avoiding off-target interactions—is a paramount goal in drug design to maximize efficacy and minimize side effects. For compounds based on the 2-(3,5-dimethyl-1H-pyrazol-1-yl)piperidine scaffold, several rational design principles can be employed to enhance selectivity. nih.gov

A primary strategy involves exploiting structural and physicochemical differences between the intended target and off-target proteins (decoys). nih.gov This can be achieved through:

Shape Complementarity: Modifications can be designed to create steric clashes with a decoy receptor but not the intended target. This "negative design" approach is effective when the decoy is less flexible and unable to rearrange to accommodate the new substituent. nih.gov

Electrostatic Interactions: The pattern of charged and polar groups can be optimized to form favorable interactions with the target while being unfavorable for decoys. This involves both "positive design" (introducing groups that interact well with the target) and "negative design" (introducing groups that are repelled by the decoy). nih.gov

Exploiting Flexibility: If a target protein is more flexible than a decoy, a ligand can be designed to bind to a specific conformation that is accessible to the target but not the decoy. This requires that the energetic penalty for the target to adopt this conformation is relatively small. nih.gov

Displacing Water Molecules: Binding sites often contain water molecules. If the target has a high-energy water molecule that is absent in the decoy, designing a ligand to displace this water can provide a significant boost in both affinity and selectivity. nih.gov

In the context of fragment-based drug design, selectivity is often generated during the optimization process. mdpi.com Initial small fragments may bind to multiple targets, but as they are "grown" into larger, lead-like molecules, additional functional groups can be installed to engage with specific features of the target, thereby increasing selectivity. mdpi.com By systematically applying these principles, derivatives of 2-(3,5-dimethyl-1H-pyrazol-1-yl)piperidine can be engineered for high selectivity towards their desired biological target. nih.gov

Emerging Research Frontiers and Future Prospects for 2 3,5 Dimethyl 1h Pyrazol 1 Yl Piperidine Based Research

Development of Novel Synthetic Routes

The synthesis of pyrazole (B372694) and piperidine (B6355638) derivatives is a well-established field, yet the pursuit of more efficient, cost-effective, and environmentally friendly methods continues. mdpi.com Future research on 2-(3,5-dimethyl-1H-pyrazol-1-yl)piperidine will likely focus on innovative synthetic strategies that allow for greater diversity and complexity in derivative libraries.

Key areas for development include:

One-Pot Syntheses: The development of one-pot or tandem reactions that combine multiple synthetic steps without isolating intermediates can significantly improve efficiency. chemrxiv.org For instance, a one-pot procedure could involve the initial formation of a piperidine precursor followed by in-situ cyclization with a hydrazine (B178648) equivalent to form the pyrazole ring.

Catalytic Methods: Gold-catalyzed reactions for the oxidative amination of alkenes to form substituted piperidines represent a modern approach that could be adapted. nih.gov Similarly, advancements in catalytic C-N bond formation could streamline the coupling of the pyrazole and piperidine moieties.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Applying this technology could enable the rapid and automated production of a library of 2-(3,5-dimethyl-1H-pyrazol-1-yl)piperidine analogs for screening.

The most common method for pyrazole ring synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. ktu.edu For piperidine synthesis, various routes exist, including the cyclization of amino-alkenes and the hydrogenation of pyridine (B92270) precursors. nih.gov The challenge lies in efficiently combining these syntheses to produce the target scaffold with desired substitutions.

| Table 1: Comparison of Synthetic Strategies for Piperidine and Pyrazole Rings | ||

|---|---|---|

| Strategy | Description | Potential Application |

| Guareschi-Thorpe Condensation | Reacts cyanoacetamide with a 1,3-diketone to deliver highly substituted 2-pyridones, which can be reduced to piperidines. beilstein-journals.org | Generation of substituted piperidine precursors for subsequent coupling with the pyrazole moiety. |

| 1,3-Dicarbonyl Condensation | The most common method for pyrazole synthesis, involving the reaction of a 1,3-dicarbonyl compound (like acetylacetone) with hydrazine. ktu.edu | Direct synthesis of the 3,5-dimethyl-1H-pyrazole portion of the target scaffold. |

| Oxidative Alkene Cyclization | A gold(I)-catalyzed oxidative amination of non-activated alkenes to form substituted piperidines. nih.gov | A modern method for creating complex piperidine rings that can be incorporated into the final compound. |

Advanced Computational and Machine Learning Applications

Future applications include:

Virtual Screening: ML models can screen vast virtual libraries of derivatives to identify candidates with a high probability of binding to a specific biological target, thereby reducing the number of compounds that need to be synthesized and tested experimentally. nih.gov

De Novo Design: Generative ML models can design entirely new molecules based on the 2-(3,5-dimethyl-1H-pyrazol-1-yl)piperidine core, optimized for desired properties such as binding affinity, selectivity, and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles.

Property Prediction: Advanced algorithms can accurately predict physicochemical properties, pharmacokinetic behaviors, and potential off-target effects, allowing for the early-stage filtering of unpromising candidates. mdpi.com For example, Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate molecular descriptors of new analogs with their biological activity. mdpi.com

Tools like Python-based libraries are becoming central to analyzing biomolecules and designing drugs. nih.gov By leveraging these computational approaches, researchers can more efficiently navigate the complex structure-activity relationships of this compound class to prioritize the most promising therapeutic leads. nih.govschrodinger.com

Exploration of Undiscovered Biological Target Classes

The pyrazole and piperidine heterocycles are present in numerous approved drugs acting on a wide array of biological targets. mdpi.comnih.gov While existing research on similar scaffolds has often focused on well-validated targets like G-protein-coupled receptors (GPCRs) and enzymes involved in neurodegeneration, the 2-(3,5-dimethyl-1H-pyrazol-1-yl)piperidine core holds potential for modulating novel or underexplored target classes. nih.govresearchgate.net

Promising areas for exploration include:

Epigenetic Targets: Enzymes involved in epigenetic regulation, such as histone deacetylases (HDACs) and methyltransferases, are increasingly recognized as important drug targets, particularly in oncology. The unique geometry of the pyrazolylpiperidine scaffold could be adapted to target the active sites of these enzymes.

Protein-Protein Interactions (PPIs): Modulating PPIs is a challenging but highly sought-after goal in drug discovery. The rigid, three-dimensional nature of the scaffold could serve as a foundation for designing molecules that can disrupt or stabilize specific disease-relevant protein complexes.

Ion Channels and Transporters: These membrane proteins are crucial for cellular signaling and homeostasis and are implicated in a variety of diseases. The scaffold could be functionalized to create selective modulators of specific channels or transporters.

Derivatives of 1H-pyrazole have shown inhibitory activity against various cancer-related targets, including topoisomerase II, EGFR, and VEGFR, highlighting the broad therapeutic potential of this chemical class. nih.gov

Innovations in Rational Design for Specific Therapeutic Areas

Rational drug design, which relies on an understanding of the biological target and the mechanism of action, is key to developing potent and selective therapeutics. mdpi.com The 2-(3,5-dimethyl-1H-pyrazol-1-yl)piperidine scaffold is an excellent candidate for rational design strategies aimed at specific diseases.

Neurodegenerative Diseases: For conditions like Alzheimer's disease, rational design can be used to create derivatives that inhibit key enzymes such as β-secretase-1 (BACE-1) or acetylcholinesterase (AChE). researchgate.net By using structure-based design, where the 3D structure of the target protein is known, modifications can be made to the pyrazolylpiperidine core to optimize interactions with the active site. researchgate.net

Metabolic Disorders: The pyrazole moiety is a component of drugs used to treat type 2 diabetes. nih.gov Rational design could be employed to develop potent and selective inhibitors of enzymes like α-glucosidase by creating hybrid molecules that combine the pyrazole-piperidine core with other pharmacophores known to interact with the enzyme's active site. nih.gov

Oncology: Pyrazole-containing compounds are found in several commercially available cancer treatments. nih.gov Rational design can be used to create derivatives that target specific kinases or other proteins that are overactive in cancer cells, potentially leading to more effective and less toxic treatments.

This design process often involves combining pharmacophores from different known ligands into a single hybrid molecule to achieve a desired biological effect. researchgate.net

Multi-Targeted Ligand Design Strategies

Complex, multifactorial diseases such as cancer and neurodegenerative disorders often involve the dysregulation of multiple biological pathways. nih.gov The "one drug, one target" paradigm has shown limitations in treating such conditions, leading to the rise of multi-target-directed ligands (MTDLs)—single molecules designed to interact with two or more targets simultaneously. mdpi.comresearchgate.net

The 2-(3,5-dimethyl-1H-pyrazol-1-yl)piperidine scaffold is well-suited for the development of MTDLs due to its modular nature, which allows for the incorporation of different pharmacophoric elements.

Design Approaches: MTDLs are often created by linking two distinct pharmacophores with a linker or by merging them into a single, integrated scaffold. nih.gov The pyrazolylpiperidine core can serve as the central scaffold, with functional groups added to target different proteins.

Therapeutic Applications: In Alzheimer's disease, an MTDL based on this scaffold could be designed to inhibit both AChE and BACE-1, addressing both symptomatic and disease-modifying aspects of the condition. researchgate.net Similarly, for complex psychiatric disorders, MTDLs targeting multiple neurotransmitter receptors, such as dopamine (B1211576) and serotonin (B10506) receptors, could offer improved efficacy. nih.gov

The development of MTDLs presents challenges in achieving a balanced activity profile against multiple targets while maintaining drug-like properties, but it represents a promising strategy for tackling complex diseases. mdpi.com

| Table 2: Examples of Multi-Target-Directed Ligand (MTDL) Strategies | ||

| MTDL Target Combination | Disease Area | Design Principle |

| Acetylcholinesterase (AChE) and β-secretase-1 (BACE-1) | Alzheimer's Disease | N-benzylpiperidine analogs have been designed as dual inhibitors, demonstrating that the piperidine core can be used to target both enzymes. researchgate.net |

| Dopamine D₂ Receptor and Serotonin 5-HT₂ₐ Receptor | Schizophrenia | Combining pharmacophores for both receptors into a single molecule to achieve a broader antipsychotic effect. nih.gov |

| Monoamine Oxidase B (MAO-B) and Histamine (B1213489) H₃ Receptor | Parkinson's Disease | Designing dual-targeting ligands to modulate the dopamine imbalance from two different mechanistic standpoints. nih.gov |

Q & A

Q. What methodologies validate the compound’s purity and identity in compliance with regulatory standards?

- Methodological Answer : Follow USP/PhEur guidelines for residual solvent analysis (e.g., GC-MS) and elemental analysis. Validate chromatographic methods using reference standards from authoritative databases (e.g., PubChem), ensuring >95% purity thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.